Targocil

Overview

Description

Targocil is a bacteriostatic inhibitor of wall teichoic acid (WTA) biosynthesis . It can inhibit the growth of methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) with MIC90s of 2 μg/mL for both MRSA and MSSA .

Synthesis Analysis

Targocil targets the TarG subunit of the WTA translocase (TarGH) that transports WTA across the membrane to the wall . It has been shown that targocil treatment of a methicillin-susceptible Staphylococcus aureus strain led to a rapid shutdown of cellular autolysis .Molecular Structure Analysis

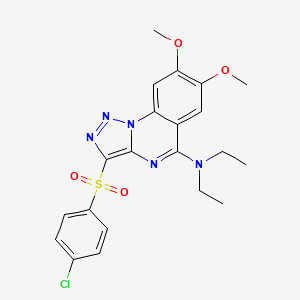

The molecular weight of Targocil is 475.95 and its chemical formula is C21H22ClN5O4S . The exact mass is 475.11 .Chemical Reactions Analysis

Exposure of Staphylococcus aureus to Targocil blocks the translocation of the major autolysin Atl across the membrane, resulting in a significant decrease in autolysis . This mechanism is WTA dependent since Targocil treatment decreased autolysis in methicillin-resistant strains but not in a WTA-deficient mutant .Physical And Chemical Properties Analysis

Targocil is a solid substance with a white to light yellow color . It has a molecular weight of 475.95 and a chemical formula of C21H22ClN5O4S .Scientific Research Applications

Inhibition of Staphylococcus aureus Autolysis

Targocil has been shown to block the translocation of the major autolysin Atl across the membrane in Staphylococcus aureus, resulting in a significant decrease in autolysis . This is particularly important as it can potentially lead to the development of new drugs to combat Staphylococcus aureus infections .

Targeting Wall Teichoic Acid (WTA) Biosynthesis

Targocil targets the TarG subunit of the WTA translocase (TarGH) that transports WTA across the membrane to the wall . This makes Targocil a promising agent for drug development, especially for methicillin-susceptible Staphylococcus aureus strains .

Synergistic Effect with Other Antibiotics

Targocil has been found to synergize with cell-wall targeting antibiotics . This synergistic effect enhances the efficacy of these antibiotics, making it a potential candidate for combination therapies .

Inhibition of Biofilm Formation

Targocil, along with other Lipoteichoic Acid (LTA) biosynthesis inhibitors, has been found to inhibit the growth and biofilm formation of Staphylococcus aureus and Enterococcus faecalis . This is crucial as biofilms are often more resistant to antibiotics .

Increased Cellular Envelope Permeability

Targocil treatment has been found to increase the permeability of the cellular envelope . This could potentially be leveraged to enhance the efficacy of other drugs .

Potential Use Against Bacillus anthracis

Targocil has been found to be particularly toxic to Bacillus anthracis spores during outgrowth . This suggests a potential application of Targocil in combating infections caused by Bacillus anthracis, a potential weapon of bioterror .

Mechanism of Action

Target of Action

Targocil is a novel agent that targets the TarG subunit of the Wall Teichoic Acid (WTA) translocase (TarGH) . This translocase is responsible for transporting WTA across the membrane to the wall .

Mode of Action

Targocil functions as a bacteriostatic inhibitor of WTA biosynthesis . It interacts with TarG and inhibits the TarGH complex that translocates WTA across the membrane . This interaction results in a significant decrease in autolysis .

Biochemical Pathways

The primary biochemical pathway affected by Targocil is the WTA biosynthesis pathway . WTA is a major component of the cell wall of Gram-positive bacteria like Staphylococcus aureus . By inhibiting the TarGH complex, Targocil effectively blocks the translocation of WTA across the membrane, disrupting the WTA biosynthesis pathway .

Result of Action

The inhibition of the TarGH complex by Targocil leads to a rapid shutdown of cellular autolysis in methicillin-susceptible Staphylococcus aureus strains . This is due to the decreased translocation of the major autolysin Atl across the membrane .

Action Environment

The efficacy of Targocil can be influenced by the presence of resistance mechanisms in bacteria. For instance, resistance to Targocil can be achieved by loss-of-function mutations in tarO or tarA, which effectively bypass the mechanism of action of Targocil . Therefore, the genetic makeup of the bacterial strain can significantly influence the action, efficacy, and stability of Targocil.

Safety and Hazards

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N,N-diethyl-7,8-dimethoxytriazolo[1,5-a]quinazolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O4S/c1-5-26(6-2)19-15-11-17(30-3)18(31-4)12-16(15)27-20(23-19)21(24-25-27)32(28,29)14-9-7-13(22)8-10-14/h7-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNZGYMGTTUYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(N=NN2C3=CC(=C(C=C31)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659297 | |

| Record name | 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Targocil | |

CAS RN |

1200443-21-5 | |

| Record name | 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

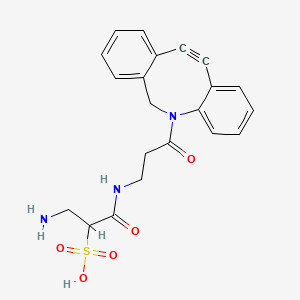

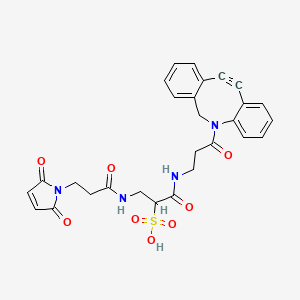

![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)

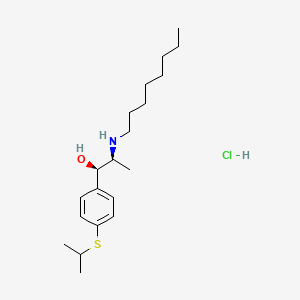

![4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B611085.png)

![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)